2-(2-bromoethyl)-5-fluoropyridine hydrobromide 2-(2-bromoethyl)-5-fluoropyridine hydrobromide
Brand Name: Vulcanchem
CAS No.: 2416236-59-2
VCID: VC6738031
InChI: InChI=1S/C7H7BrFN.BrH/c8-4-3-7-2-1-6(9)5-10-7;/h1-2,5H,3-4H2;1H
SMILES: C1=CC(=NC=C1F)CCBr.Br
Molecular Formula: C7H8Br2FN
Molecular Weight: 284.954

2-(2-bromoethyl)-5-fluoropyridine hydrobromide

CAS No.: 2416236-59-2

Cat. No.: VC6738031

Molecular Formula: C7H8Br2FN

Molecular Weight: 284.954

* For research use only. Not for human or veterinary use.

2-(2-bromoethyl)-5-fluoropyridine hydrobromide - 2416236-59-2

Specification

CAS No. 2416236-59-2
Molecular Formula C7H8Br2FN
Molecular Weight 284.954
IUPAC Name 2-(2-bromoethyl)-5-fluoropyridine;hydrobromide
Standard InChI InChI=1S/C7H7BrFN.BrH/c8-4-3-7-2-1-6(9)5-10-7;/h1-2,5H,3-4H2;1H
Standard InChI Key IXLOQRVUMXNWFE-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1F)CCBr.Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2-bromoethyl)-5-fluoropyridine;hydrobromide, delineates its core pyridine ring substituted with a 2-bromoethyl group and a 5-fluorine atom, paired with a hydrobromide ion. The InChI key (NOYKDWVNFIHNEQ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, with the bromoethyl chain introducing steric bulk and polarizability . Comparative analysis with 2-bromo-5-fluoropyridine (CAS: 144100-07-2) reveals that the addition of the bromoethyl group increases molecular weight by approximately 109 g/mol and alters solubility parameters due to enhanced halogen interactions .

Physicochemical Properties

While experimental data for 2-(2-bromoethyl)-5-fluoropyridine hydrobromide remain sparse, analog compounds suggest key trends:

  • Density: Estimated at 1.8–2.0 g/cm³, based on brominated pyridines like 2-bromo-5-fluoropyridine (1.7 g/cm³) .

  • Melting Point: Likely exceeds 100°C, given the ionic hydrobromide component and bromoethyl group’s rigidity.

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in nonpolar solvents like hexane, analogous to 2-bromo-5-fluoropyridine .

Table 1: Comparative Physicochemical Properties

Property2-(2-Bromoethyl)-5-fluoropyridine hydrobromide2-Bromo-5-fluoropyridine
Molecular FormulaC₇H₈Br₂FNC₅H₃BrFN
Molecular Weight (g/mol)284.95175.986
Halogen Content2 Br, 1 F1 Br, 1 F
Estimated Density (g/cm³)1.8–2.01.7

Synthetic Routes and Optimization

Grignard-Based Alkylation

Although no direct synthesis is reported for 2-(2-bromoethyl)-5-fluoropyridine hydrobromide, analogous methods for 2-bromo-5-substituted pyridines provide a framework. For example, 2-bromo-5-aldehyde pyridine is synthesized via Grignard reaction of 2,5-dibromopyridine with isopropylmagnesium chloride, followed by DMF quench and acidic workup . Adapting this approach, bromoethylation could involve:

  • Grignard Formation: Reacting 5-fluoropyridine with 1,2-dibromoethane in tetrahydrofuran (THF) under inert atmosphere.

  • Quenching and Isolation: Acidic hydrolysis to yield the hydrobromide salt, followed by extraction and crystallization .

Challenges in Purification

The hydrobromide counterion complicates purification, necessitating careful pH control during extraction. Source highlights the use of toluene and ethyl acetate for isolating brominated pyridines, while source implies crystallization from n-heptane or diethyl ether. Impurities such as unreacted dibromoethane or dehalogenated byproducts must be monitored via HPLC or GC-MS.

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound’s bromine and fluorine atoms make it a versatile intermediate. Source demonstrates that pyridine derivatives serve as CXCR1/2 antagonists, implying potential utility in anti-inflammatory drug discovery. The bromoethyl group could be replaced via Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.

Radiolabeling and Imaging

Bromine-76 or fluorine-18 isotopes could be incorporated for positron emission tomography (PET) imaging, leveraging the compound’s stability and functional handles for tracer development.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluate cytotoxicity and receptor binding affinity in vitro.

  • Crystallographic Studies: Resolve the crystal structure to guide computational modeling .

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